molecular formula C23H27N3O2 B2908885 1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 844860-26-0

1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2908885
CAS RN: 844860-26-0
M. Wt: 377.488
InChI Key: GOQDTQMKHUKQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, commonly known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids family, which are known for their high potency and affinity for the cannabinoid receptors. MMB-2201 was first synthesized in 2014 and has since gained popularity among researchers due to its unique pharmacological properties.

Mechanism of Action

MMB-2201 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of various downstream signaling pathways. This results in a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, MMB-2201 has been shown to modulate the activity of the endocannabinoid system, which plays a critical role in regulating a range of physiological functions, including appetite, pain perception, and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in laboratory experiments is its high potency and affinity for the cannabinoid receptors. This makes it an excellent tool for studying the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. However, one of the limitations of using MMB-2201 is its potential for abuse and dependence, which may limit its use in certain laboratory settings.

Future Directions

There are several potential future directions for research involving MMB-2201. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, including increased potency and selectivity for the cannabinoid receptors. Additionally, there is a growing interest in studying the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of chronic pain, anxiety, and other neurological disorders. Finally, there is a need for further research into the potential risks and side effects associated with the use of synthetic cannabinoids, including MMB-2201, in laboratory and clinical settings.

Synthesis Methods

MMB-2201 can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetic acid with 1-pentyl-1H-benzimidazole-2-amine, followed by cyclization with pyrrolidin-2-one. Another method involves the reaction of 4-methoxyphenylacetic acid with 1-pentyl-1H-indole-3-carboxaldehyde, followed by cyclization with pyrrolidin-2-one. Both methods yield high-quality MMB-2201 with high purity.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential use in scientific research. It is commonly used as a reference standard in analytical laboratories for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, MMB-2201 has been used to study the pharmacological properties of synthetic cannabinoids, including their effects on the cannabinoid receptors and their potential therapeutic applications.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-4-7-14-25-21-9-6-5-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(28-2)13-11-18/h5-6,8-13,17H,3-4,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQDTQMKHUKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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